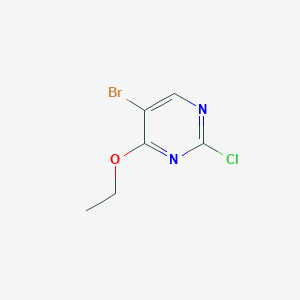

![molecular formula C17H21ClN2O3 B1445742 6-氯-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸叔丁酯 CAS No. 1445603-41-7](/img/structure/B1445742.png)

6-氯-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸叔丁酯

描述

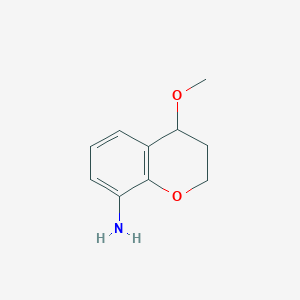

The compound “tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spirocyclic oxindoles are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .

Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .

Molecular Structure Analysis

In the molecule, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds . Centrosymmetric dimer units are formed by intermolecular N−H···O hydrogen bonds .

Chemical Reactions Analysis

The synthetic plan for the synthesis of the target molecule involves several steps . One of the reported synthetic routes to oxindoles, Lewis acid-catalyzed cyclization of α-haloacetanilides, was proposed as the most efficient route to synthesize the substituted oxindole, but in practice, this method gave a rather low yield (<10%), due to the strongly acidic conditions used in the transformation .

科学研究应用

药物发现构件

螺环化合物,例如6-氯-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸叔丁酯,正越来越多地成为药物发现中的关键构件。它们独特的立体结构使它们特别适用于与各种生物靶标相互作用。 该化合物可作为合成潜在药理活性分子的前体,特别是在开发具有中枢神经系统 (CNS) 活性的药物方面 .

生长激素促分泌剂

该化合物的螺环氧化吲哚结构类似于生长激素促分泌剂如依布莫仑 (MK-0677) 中发现的结构。 对该化合物的类似物的研究可能导致新的治疗方法的开发,这些方法可以刺激生长激素的释放,这在生长激素缺乏症等疾病中是有益的 .

神经激肽拮抗剂

神经激肽拮抗剂对于管理疼痛和炎症很重要。 螺[吲哚啉-3,4'-哌啶] 支架是神经激肽拮抗剂结构中的一个关键特征,因此,6-氯-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸叔丁酯可用于合成新的化合物,这些化合物可以作为有效的抑制剂。神经激肽拮抗剂 .

催产素拮抗剂

催产素拮抗剂在治疗早产方面具有治疗潜力。 该化合物的螺环氧化吲哚核心为催产素拮抗剂的合成提供了一个有希望的起点,这可能有助于开发推迟早产的治疗方法 .

单胺转运蛋白抑制剂

可以抑制单胺转运蛋白的化合物在治疗各种精神疾病方面有用。 螺环氧化吲哚的结构复杂性,包括6-氯-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸叔丁酯,使它们成为创建新的单胺转运蛋白抑制剂的合适候选者 .

缓激肽拮抗剂

缓激肽拮抗剂用于减少与遗传性血管性水肿等疾病相关的疼痛和炎症。 对螺环氧化吲哚衍生物的研究可能会导致开发具有改进的功效和安全性特征的新型缓激肽拮抗剂 .

细胞周期抑制剂

螺环框架也存在于细胞周期抑制剂中,细胞周期抑制剂在癌症治疗中至关重要。 所讨论的化合物可用于创建新的细胞周期抑制剂,这些抑制剂可能为各种癌症提供替代治疗选择 .

合成方法开发

最后,该化合物作为开发新的合成方法的模型。 它的复杂结构挑战化学家设计高效、可扩展且环保的合成路线,这些路线可应用于其他螺环化合物的合成 .

作用机制

Target of Action

Tert-Butyl 6-Chloro-2-Oxospiro[Indoline-3,4-Piperidine]-1-Carboxylate is a spirocyclic oxindole analogue . Due to its structure, it interacts with a wide range of receptors . .

Mode of Action

It is known that spiro compounds, due to their structure, interact with a wide range of receptors . This interaction can result in a variety of biological activities, depending on the specific receptors involved .

Biochemical Pathways

Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by spiro compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

生化分析

Biochemical Properties

Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These interactions are primarily due to the compound’s ability to bind to specific receptors and modulate their activity, leading to various biological effects.

Cellular Effects

Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell cycle inhibitors suggests its potential role in regulating cell proliferation and apoptosis . Additionally, its interaction with monoamine transporter inhibitors indicates its potential impact on neurotransmitter levels and neuronal function.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves binding interactions with various biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with growth hormone secretagogues can stimulate the release of growth hormone, while its interaction with neurokinin antagonists can block the action of neurokinins, leading to reduced inflammation and pain .

Dosage Effects in Animal Models

The effects of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as improved cell function and reduced inflammation. At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with monoamine transporter inhibitors suggests its involvement in neurotransmitter metabolism, while its interaction with cell cycle inhibitors indicates its role in regulating cell proliferation and apoptosis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

Within cells and tissues, tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of tert-Butyl 6-chloro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell .

属性

IUPAC Name |

tert-butyl 6-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDZREPVGUJDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901110592 | |

| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1445603-41-7 | |

| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445603-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901110592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)

![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)

![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)

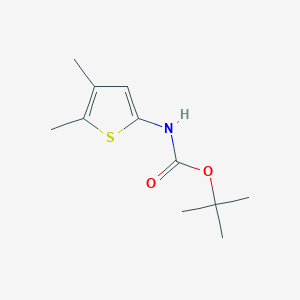

![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)

![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)

![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

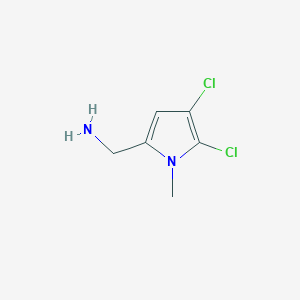

![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)

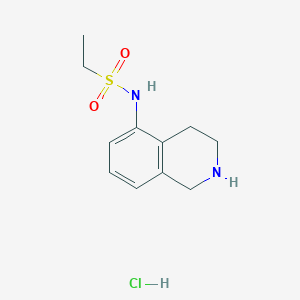

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)